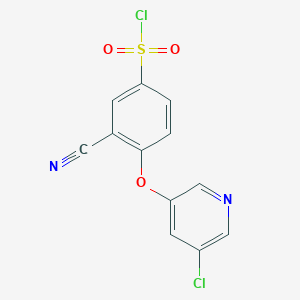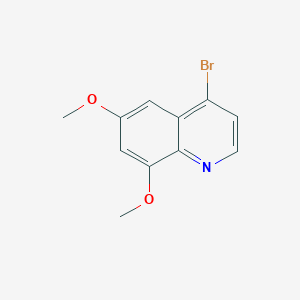
4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride typically involves multiple steps, starting with the chlorination of pyridine to produce 5-chloropyridine
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and thionyl chloride (SOCl₂).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.
Biology: In biological research, 4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride may be employed in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: In the industrial sector, it can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group, for instance, can act as an electrophile, reacting with nucleophiles in biological systems.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
3-Chloropyridine
5-Chloropyridine
4-Cyanobenzenesulfonyl chloride
Uniqueness: 4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride is unique due to its combination of chloro, cyano, and sulfonyl chloride functional groups, which provide it with distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H6Cl2N2O3S |
|---|---|
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
4-(5-chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C12H6Cl2N2O3S/c13-9-4-10(7-16-6-9)19-12-2-1-11(20(14,17)18)3-8(12)5-15/h1-4,6-7H |
InChI-Schlüssel |
DVJJJGJIEJBGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)OC2=CC(=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)


![10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)

![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)

